(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
Overview
Description
(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which also bears a 4-fluorophenyl substituent
Scientific Research Applications
(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various fluorinated compounds and as a chiral building block in asymmetric synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a component in the development of novel materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluorobenzaldehyde.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with glycine ethyl ester in the presence of a base such as sodium ethoxide to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrolysis: The ester group is hydrolyzed under acidic conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of 3-nitro-3-(4-fluoro-phenyl)-propionic acid.
Reduction: Formation of 3-amino-3-(4-fluoro-phenyl)-propanol.
Substitution: Formation of 3-amino-3-(4-substituted-phenyl)-propionic acid derivatives.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-Amino-3-phenyl-propionic acid: Lacks the fluorine substituent, resulting in different chemical and biological properties.
3-Amino-3-(4-chloro-phenyl)-propionic acid: Contains a chlorine substituent instead of fluorine, which affects its reactivity and interactions.
3-Amino-3-(4-bromo-phenyl)-propionic acid:
Uniqueness: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in medicinal chemistry and other fields.
Properties
IUPAC Name |
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGFMWPQXUXQRX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352557 | |
Record name | (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151911-33-0 | |
Record name | (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 151911-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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